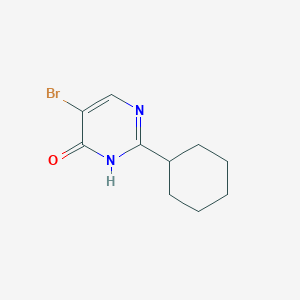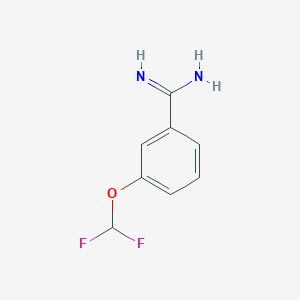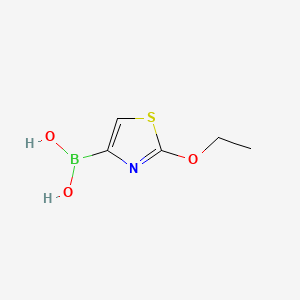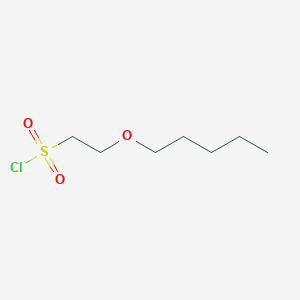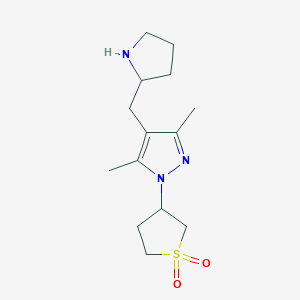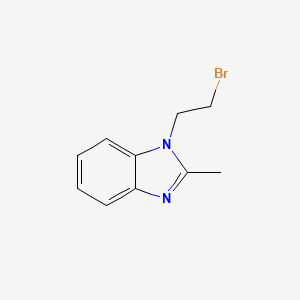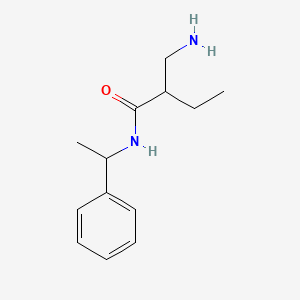
2-(aminomethyl)-N-(1-phenylethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(aminomethyl)-N-(1-phenylethyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an aminomethyl group attached to the butanamide backbone, with a phenylethyl substituent on the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N-(1-phenylethyl)butanamide can be achieved through several methods. One common approach involves the reaction of 1-phenylethylamine with a suitable butanoyl chloride derivative in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired amide product.
Another method involves the use of transaminases, which offer an environmentally friendly and economically attractive route for the synthesis of chiral amines. This biocatalytic approach can be optimized to produce enantiomerically pure amines with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental impact. Biocatalytic methods are particularly attractive for industrial applications due to their sustainability and efficiency.
化学反应分析
Types of Reactions
2-(aminomethyl)-N-(1-phenylethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.
科学研究应用
2-(aminomethyl)-N-(1-phenylethyl)butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(aminomethyl)-N-(1-phenylethyl)butanamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The phenylethyl substituent may enhance the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
1-phenylethylamine: A related compound with similar structural features but lacking the butanamide backbone.
2-aminomethylbutanamide: Similar to the target compound but without the phenylethyl substituent.
Uniqueness
2-(aminomethyl)-N-(1-phenylethyl)butanamide is unique due to the combination of its aminomethyl and phenylethyl groups, which confer specific chemical and biological properties
属性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
2-(aminomethyl)-N-(1-phenylethyl)butanamide |
InChI |
InChI=1S/C13H20N2O/c1-3-11(9-14)13(16)15-10(2)12-7-5-4-6-8-12/h4-8,10-11H,3,9,14H2,1-2H3,(H,15,16) |
InChI 键 |
GQUDXODUSLUDIX-UHFFFAOYSA-N |
规范 SMILES |
CCC(CN)C(=O)NC(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


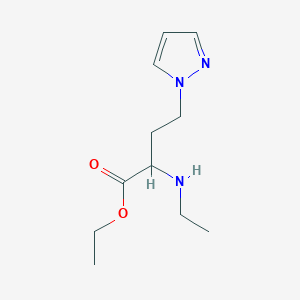
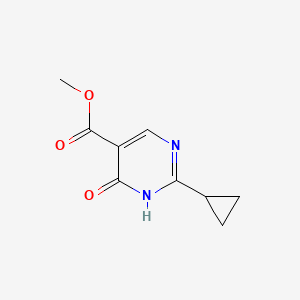
![5-[2-[4-[3,5-bis[4-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-3-tert-butyl-2-hydroxybenzaldehyde](/img/structure/B13643958.png)
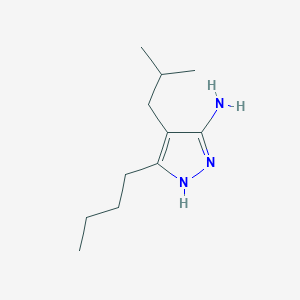
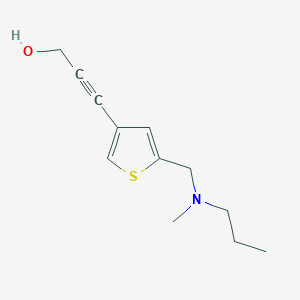
![7-(4-Methylphenyl)sulfonyl-1,2,3a,4,5,6,8,8b-octahydropyrrolo[3,4-e][1,2]benzothiazole 3,3-dioxide](/img/structure/B13643982.png)
![1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643989.png)
